molecular formula C14H19NO4 B13080370 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone CAS No. 886362-10-3

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone

Cat. No.: B13080370
CAS No.: 886362-10-3
M. Wt: 265.30 g/mol
InChI Key: UDNRPXHNHBGSNF-UHFFFAOYSA-N
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Description

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a Boc-protected amino group, a hydroxyl group, and a methyl group attached to an acetophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxyl and methyl groups. One common method involves the reaction of 3-amino-2-hydroxy-5-methyl acetophenone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone is largely dependent on its specific application. In biological systems, it may interact with enzymes or proteins, affecting their activity or stability. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

IUPAC Name

tert-butyl N-(3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-6-10(9(2)16)12(17)11(7-8)15-13(18)19-14(3,4)5/h6-7,17H,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNRPXHNHBGSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)OC(C)(C)C)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654391
Record name tert-Butyl (3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-10-3
Record name 1,1-Dimethylethyl N-(3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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